molecular formula C11H11N3O2 B3005948 methyl 1-methyl-5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate CAS No. 1201199-01-0

methyl 1-methyl-5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate

Cat. No.: B3005948
CAS No.: 1201199-01-0
M. Wt: 217.228
InChI Key: BGMRQEPKORIKBE-UHFFFAOYSA-N
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Description

Methyl 1-methyl-5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-methyl-5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate typically involves the reaction of 3-pyridinecarboxaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using a suitable cyclizing agent, such as acetic anhydride, to yield the pyrazole ring. The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst like sulfuric acid to obtain the desired methyl ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and reduce production costs. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-methyl-5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: 1-methyl-5-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid.

    Reduction: 1-methyl-5-(pyridin-3-yl)-1H-pyrazole-3-methanol.

    Substitution: Corresponding amides or thioesters.

Scientific Research Applications

Methyl 1-methyl-5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 1-methyl-5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalysis. In the case of receptor interactions, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-methyl-5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate stands out due to its unique structural features, which confer specific biological activities and chemical reactivity.

Properties

IUPAC Name

methyl 1-methyl-5-pyridin-3-ylpyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-14-10(8-4-3-5-12-7-8)6-9(13-14)11(15)16-2/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGMRQEPKORIKBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(=O)OC)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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